

Application Note: Spectroscopic Characterization of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B131965

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a summary of available spectroscopic data and general protocols for the characterization of **Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate**, a key intermediate in the synthesis of various bioactive molecules.

Chemical Structure and Properties

- IUPAC Name: **Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate**
- CAS Number: 776-53-4[1][2]
- Molecular Formula: C₈H₁₁N₃O₂S[1]
- Molecular Weight: 213.26 g/mol [1]
- Appearance: White solid[3]

Spectroscopic Data

The following tables summarize the available spectroscopic data for **Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.57	s	1H	Pyrimidine-H6	
8.03	br s	1H	NH ₂	
7.65	br s	1H	NH ₂	
4.27	q	7.5	2H	-O-CH ₂ -CH ₃
2.46	s	3H	-S-CH ₃	
1.29	t	7.2	3H	-O-CH ₂ -CH ₃

Solvent: DMSO- d_6 , Spectrometer Frequency: 400 MHz[3]

Table 2: Mass Spectrometry Data

Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation
LC/MS (ESI+)	213.9	[M+H] ⁺

M (Molecular Weight) = 213.26 g/mol [3]

Note on ^{13}C NMR and IR Data: As of the date of this document, specific experimental ^{13}C NMR and Infrared (IR) spectroscopic data for **Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate** are not readily available in publicly accessible databases. General expected IR absorption ranges for related amino-pyrimidine structures would include N-H stretching vibrations (typically around 3100-3500 cm^{-1}), C=O stretching of the ester (around 1700-1730 cm^{-1}), and C-N and C-S stretching vibrations in the fingerprint region.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for solid organic compounds like **Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate**.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-20 mg of the solid sample for ^1H NMR (20-50 mg for ^{13}C NMR).
 - Transfer the sample to a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3).
 - Cap the tube and gently vortex or sonicate to ensure the sample is fully dissolved.
 - If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, which sharpens the spectral lines.
 - Tune and match the probe for the nucleus being observed (^1H or ^{13}C).
 - Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay).
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H NMR spectrum.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample)

- Attenuated Total Reflectance (ATR) Method:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum.
 - Clean the crystal thoroughly after the measurement.
- KBr Pellet Method:
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet-pressing die.
 - Apply pressure using a hydraulic press to form a transparent or translucent pellet.
 - Place the pellet in the spectrometer's sample holder.
 - Acquire the IR spectrum.

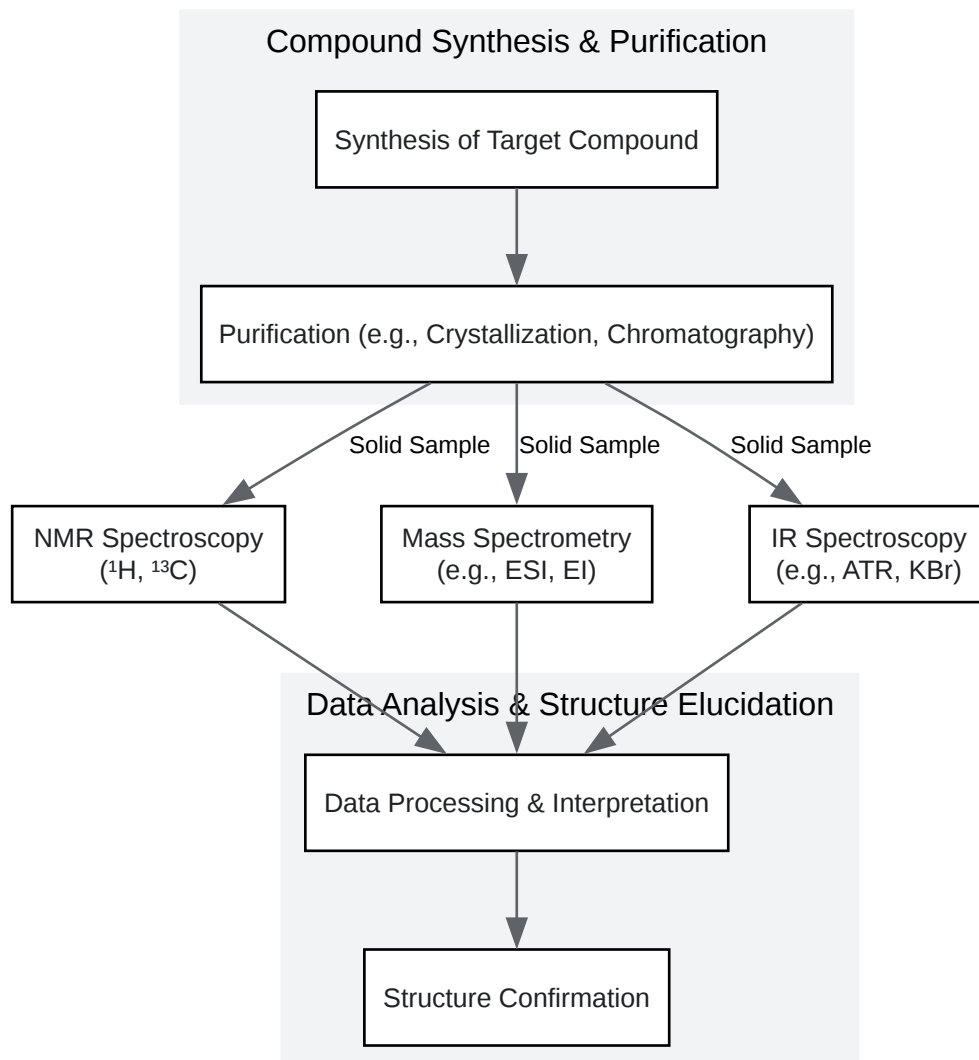
3.3. Mass Spectrometry (MS)

- Sample Preparation (for Electrospray Ionization - ESI):
 - Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
 - Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with a solvent appropriate for ESI-MS (e.g., a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization).
 - Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulates.
 - Transfer the filtered solution to an appropriate autosampler vial.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
 - Set the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.
 - Acquire the mass spectrum over a suitable m/z range.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound.

Workflow for Spectroscopic Characterization



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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